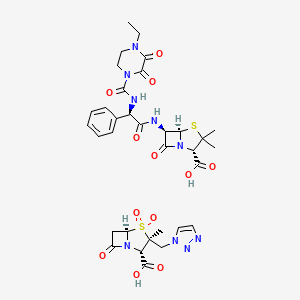
JNJ-18038683
Übersicht
Beschreibung
JNJ-18038683 ist ein potenter und selektiver Antagonist des Serotoninrezeptors vom Typ 7 (5-HT7). Er wurde von Johnson & Johnson entdeckt und hat sowohl in Tier- als auch in Humanstudien nootropische und antidepressive Wirkungen gezeigt . Die Verbindung ist in Phase-II-Studien als Zusatztherapie zur Verbesserung der Kognition und Stimmung bei stabiler bipolarer Störung vorangeschritten .
Vorbereitungsmethoden
Die Synthese von JNJ-18038683 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrazolo[3,4-d]azepin-Grundgerüsts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolo[3,4-d]azepin-Grundgerüsts: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Substitutionsreaktionen: Einführung der Benzyl- und Chlorphenylgruppen durch Substitutionsreaktionen.
Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Schritte beinhalten, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.
Analyse Chemischer Reaktionen
JNJ-18038683 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Benzyl- und Chlorphenylgruppen können unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um den 5-HT7-Rezeptor und seine Rolle in verschiedenen biochemischen Wegen zu untersuchen.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Auswirkungen der 5-HT7-Rezeptorantagonisierung auf zelluläre Prozesse zu verstehen.
Medizin: this compound hat sich als Zusatztherapie zur Verbesserung der Kognition und Stimmung bei stabiler bipolarer Störung als vielversprechend erwiesen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung des Serotoninrezeptors vom Typ 7 (5-HT7). Dieser Rezeptor ist an der Regulation der Stimmung, der Kognition und des zirkadianen Rhythmus beteiligt. Durch die Blockierung dieses Rezeptors verstärkt this compound die Serotoninübertragung, was zu antidepressiven Verhaltensweisen und Unterdrückung des REM-Schlafs führt . Die Verbindung bindet auch mit geringerer Affinität an den 5-HT6-Serotoninrezeptor, was zu ihren pro-kognitiven und anti-dementiellen Wirkungen beitragen kann .
Wissenschaftliche Forschungsanwendungen
JNJ-18038683 has several scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT7 receptor and its role in various biochemical pathways.
Biology: The compound is used in research to understand the effects of 5-HT7 receptor antagonism on cellular processes.
Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.
Wirkmechanismus
JNJ-18038683 exerts its effects by selectively antagonizing the 5-HT7 serotonin receptor. This receptor is involved in the regulation of mood, cognition, and circadian rhythms. By blocking this receptor, this compound enhances serotonin transmission, leading to antidepressant-like behavior and suppression of REM sleep . The compound also binds to the 5-HT6 serotonin receptor with lower affinity, which may contribute to its pro-cognitive and anti-dementia effects .
Vergleich Mit ähnlichen Verbindungen
JNJ-18038683 ist einzigartig in seiner hohen Selektivität für den 5-HT7-Rezeptor. Zu ähnlichen Verbindungen gehören:
SB-269970: Ein weiterer selektiver 5-HT7-Rezeptorantagonist mit ähnlichen Auswirkungen auf Stimmung und Kognition.
SB-656104-A: Eine Verbindung mit hoher Affinität zum 5-HT7-Rezeptor, die in der Forschung verwendet wird, um die Rolle des Rezeptors in verschiedenen physiologischen Prozessen zu untersuchen.
LP-211: Ein selektiver 5-HT7-Rezeptoragonist, der verwendet wird, um die Funktion des Rezeptors im zentralen Nervensystem zu untersuchen.
Im Vergleich zu diesen Verbindungen hat this compound in klinischen Studien vielversprechende Ergebnisse gezeigt und ein einzigartiges Profil von Auswirkungen auf Stimmung, Kognition und Schlaf .
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZMBPDLFAJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851376-05-1 | |
| Record name | JNJ-18038683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-18038683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-aminopentyl)-N-hydroxy-N'-{5-[hydroxy(4-{[5-(hydroxyimino)pentyl]amino}-4-oxobutanoyl)amino]pentyl}butanediamide](/img/structure/B1244036.png)
![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)


![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)


